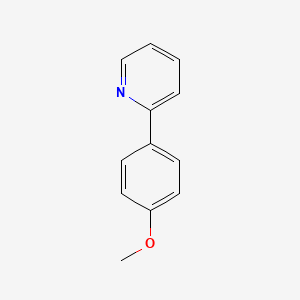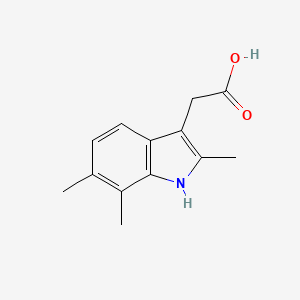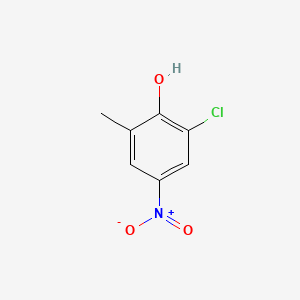
2-(4-Methoxyphenyl)pyridine
概述
描述
2-(4-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO. It is a derivative of pyridine, where a methoxyphenyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Methoxyphenyl)pyridine is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 4-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent such as toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 2-(4-Hydroxyphenyl)pyridine.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)pyridine
Reduction: 2-(4-Methoxyphenyl)piperidine
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(4-Methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding .
相似化合物的比较
Similar Compounds
- 2-(4-Hydroxyphenyl)pyridine
- 2-(4-Methylphenyl)pyridine
- 2-(4-Chlorophenyl)pyridine
Uniqueness
2-(4-Methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
IUPAC Name |
2-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXRZNAUFKBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-90-4 | |
| Record name | 2-(4-Methoxyphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-METHOXYPHENYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the pKa of the carboxylate ligand in a [Cp*RhCl2]2 system impact the rate of C-H activation in 2-(4-methoxyphenyl)pyridine?
A1: Research suggests a direct correlation between the pKa of the carboxylate ligand and the observed rate of C-H activation in this compound when using [Cp*RhCl2]2 as the catalyst []. This correlation holds true up to a pKa of 4.3. Beyond this point, the rate plateaus and even decreases with increasing pKa values. This suggests that carboxylate ligands with a pKa below 4.3 are more efficient in promoting the C-H activation step.
Q2: What is the mechanism of C-H activation of this compound by [Cp*RhCl2]2 in the presence of a carboxylate?
A2: Kinetic studies indicate a multi-step mechanism for the C-H activation of this compound by [CpRhCl2]2 and a carboxylate []. Initially, one molecule of this compound coordinates to the active catalyst, CpRhCl(κ2-OAc), formed in situ. Subsequently, a second molecule of this compound coordinates to the complex. This second coordination is crucial and precedes the rate-determining step, which is the C-H activation of the substrate.
Q3: Can this compound be used as a building block for blue-emitting iridium (III) complexes?
A3: Yes, this compound (mppy) can be used as a starting point for synthesizing blue-emitting tris-cyclometalated iridium (III) complexes []. By introducing electron-withdrawing groups like CHO, CN, SO2Me, and SO2Ar at the 5’-position of the phenyl ring in the mppy ligand of fac-[Ir(mppy)3], researchers achieved a significant blue shift in the luminescence emission. This modification shifted the emission from 495 nm to approximately 465 nm in degassed organic solvents, demonstrating its potential for blue-emitting applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)













